3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
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Description
“3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is a chemical compound . It has been identified as a small molecule inhibitor of TrkA with unique binding modes .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The compound 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, while not directly mentioned, is closely related to a class of compounds with significant importance in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in the synthesis of related pyranopyrimidine scaffolds, emphasizing the versatility of these compounds for developing lead molecules in drug discovery. The review by Parmar et al. (2023) discusses the synthetic pathways employed for the development of substituted pyrano[2,3-d]pyrimidin derivatives through a one-pot multicomponent reaction using a variety of catalysts, indicating the potential of compounds like this compound for creating complex molecular structures with significant biological properties (Parmar, Vala, & Patel, 2023).
Regioselectivity and Structural Analysis
The structural analysis and regio-orientation of pyrazolo[1,5-a]pyrimidines, which share core similarities with this compound, have been explored. Mohamed and Mahmoud (2019) focus on the regioselectivity in the formation of these compounds, which is crucial for understanding the chemical behavior and potential applications of this compound in various biological and pharmacological contexts (Mohamed & Mahmoud, 2019).
Medicinal Chemistry and Biological Properties
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. Cherukupalli et al. (2017) provide an overview of the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, alongside significant biological properties and structure-activity relationship (SAR) studies, underscoring the potential of compounds like this compound in drug development (Cherukupalli et al., 2017).
Properties
IUPAC Name |
5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-6-8(7-2-3-7)14-15(9)10-12-4-1-5-13-10/h1,4-7H,2-3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUJLAPDLLHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187795-41-1 |
Source
|
Record name | 3-cyclopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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